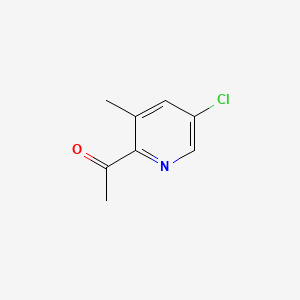

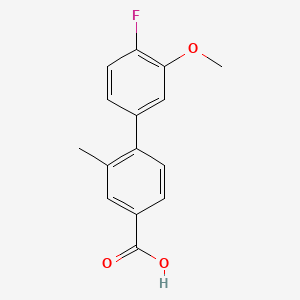

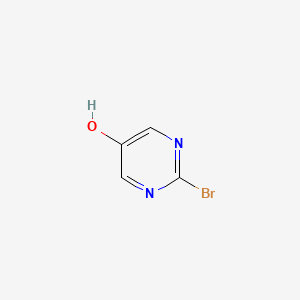

![molecular formula C13H14F3N B596261 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] CAS No. 1211594-38-5](/img/structure/B596261.png)

5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Synthesis Analysis

The synthesis of spiroindole and spirooxindole scaffolds has been an active research field of organic chemistry for well over a century . Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .

Molecular Structure Analysis

The inherent three-dimensional nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins . This makes these scaffolds attractive synthetic targets in organic chemistry and drug discovery projects .

Chemical Reactions Analysis

The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals . It can enhance the polarity, stability, and lipophilicity . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Applications De Recherche Scientifique

Catalytic Reactions

Research demonstrates the application of CF3-containing spiro compounds in catalytic reactions. For instance, Dai et al. (2012) explored the one-pot multi-component reaction facilitated by iodine catalysis to produce derivatives of CF3-containing spiro[indene-2,3′-piperidine] (Dai et al., 2012).

Structural Studies

Structural analysis of related compounds has been a focus in several studies. For example, Wei et al. (2011) conducted an X-ray crystallography study on a closely related compound, providing insights into its structural properties (Wei et al., 2011).

Synthesis and Reactivity

The synthesis and reactivity of related spiro compounds are well-documented. Salnikova et al. (2019) demonstrated the three-component spiro heterocyclization of pyrrolediones and indane-1,3-dione with heterocyclic enamines, leading to the formation of 3-methyl-2′,5-dioxo-5′-phenyl-1′,2′,5,10-tetrahydrospiro(indeno[1,2-b]isoxazolo[4,3-e]pyridine-4,3′-pyrroles) (Salnikova, Dmitriev, & Maslivets, 2019).

Application in Medicinal Chemistry

Girgis (2009) highlighted the potential anti-tumor properties of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, showcasing their application in medicinal chemistry (Girgis, 2009).

Advanced Organic Synthesis Techniques

Zhou et al. (2014) described a rhodium(III)-catalyzed [3+2] annulation method for the synthesis of spiro[indene-1,2'-pyrrolidine] architectures, demonstrating advanced techniques in organic synthesis (Zhou et al., 2014).

Photocatalytic Applications

Kumari and Singh (2020) explored the photocatalytic reduction of fluorescent dyes using synthesized spiroindenoquinoxaline pyrrolizidines, an application relevant to environmental chemistry (Kumari & Singh, 2020).

Mécanisme D'action

Target of Action

It’s worth noting that spiroindole and spirooxindole scaffolds, which are structurally similar to the compound , have been found to exhibit bioactivity against cancer cells, microbes, and various diseases . They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

Mode of Action

It’s known that the trifluoromethyl group (tfm, -cf3) in pharmaceuticals and agrochemicals contributes to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the trifluoromethyl group in the compound could play a significant role in its interaction with its targets.

Biochemical Pathways

Compounds with spiroindole and spirooxindole scaffolds, which are structurally similar, have been found to inhibit microtubule assembly and dampen the operation of muscarinic serotonin receptors . This suggests that the compound could potentially affect similar biochemical pathways.

Pharmacokinetics

It’s known that the introduction of spiro moieties can profoundly alter the physicochemical and biological profiles of parent compounds due to their high rigidity and unique three-dimensional geometries . This suggests that the compound could have unique ADME properties that impact its bioavailability.

Result of Action

Compounds with spiroindole and spirooxindole scaffolds, which are structurally similar, have been found to exhibit a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . This suggests that the compound could potentially have similar effects.

Action Environment

It’s known that the development of organic compounds containing fluorine, such as this compound, has been made possible by many recent advances in the agrochemical, pharmaceutical, and functional materials fields . This suggests that various environmental factors could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Spiroindole and spirooxindoles, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a known subset of indole and also form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity . Therefore, it is expected that many novel applications of trifluoromethyl groups will be discovered in the future .

Propriétés

IUPAC Name |

6-(trifluoromethyl)spiro[1,2-dihydroindene-3,2'-pyrrolidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N/c14-13(15,16)10-2-3-11-9(8-10)4-6-12(11)5-1-7-17-12/h2-3,8,17H,1,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRCMLWHFCYKJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC3=C2C=CC(=C3)C(F)(F)F)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677547 |

Source

|

| Record name | 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211594-38-5 |

Source

|

| Record name | 5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

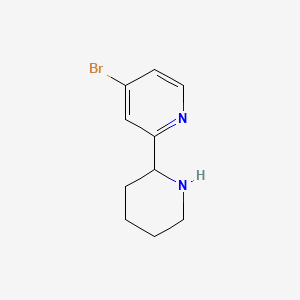

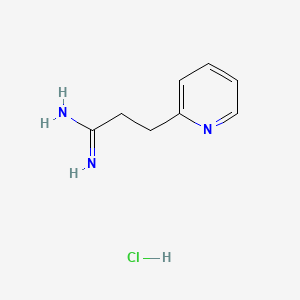

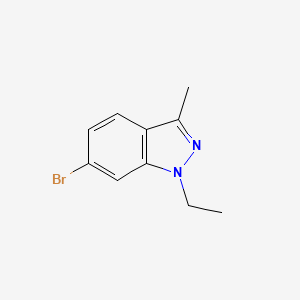

![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)

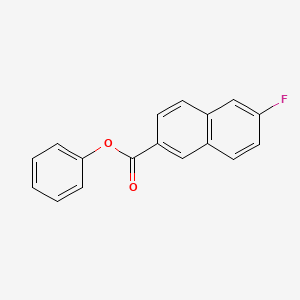

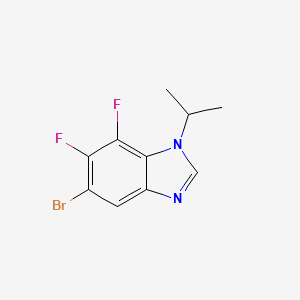

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)